1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole

Description

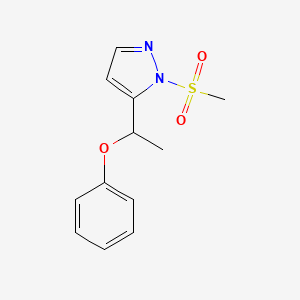

1-(Methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole (CAS: Not explicitly provided; structurally related to CAS 321998-04-3 ) is a pyrazole derivative featuring a methylsulfonyl group at position 1 and a 1-phenoxyethyl substituent at position 3. The methylsulfonyl group acts as an electron-withdrawing moiety, enhancing stability and influencing binding interactions in biological systems.

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonyl-5-(1-phenoxyethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-10(17-11-6-4-3-5-7-11)12-8-9-13-14(12)18(2,15)16/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFYKJIHKOLIIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NN1S(=O)(=O)C)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701224674 | |

| Record name | 1H-Pyrazole, 1-(methylsulfonyl)-5-(1-phenoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701224674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241127-13-9 | |

| Record name | 1H-Pyrazole, 1-(methylsulfonyl)-5-(1-phenoxyethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=241127-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 1-(methylsulfonyl)-5-(1-phenoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701224674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the phenoxyethyl group: This step involves the alkylation of the pyrazole ring with a phenoxyethyl halide in the presence of a base such as potassium carbonate.

Introduction of the methylsulfonyl group: This can be done by treating the intermediate compound with methylsulfonyl chloride in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrazole ring can be reduced under catalytic hydrogenation conditions to form dihydropyrazole derivatives.

Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include bases (e.g., potassium carbonate, sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., palladium on carbon for catalytic hydrogenation). Major products formed from these reactions include sulfone derivatives, dihydropyrazole derivatives, and various substituted pyrazoles.

Scientific Research Applications

1-(Methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole, often referred to in the literature as a pyrazole derivative, has garnered attention for its diverse applications in scientific research, particularly in pharmacology, agriculture, and material science. This article aims to provide a comprehensive overview of its applications, supported by case studies and data tables that highlight its significance.

Pharmacological Applications

-

Anti-inflammatory Activity

- Several studies have demonstrated the anti-inflammatory properties of pyrazole derivatives. For instance, a study published in the Journal of Medicinal Chemistry investigated the effects of various pyrazole compounds on inflammatory markers in vitro and in vivo. The results indicated that this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

-

Antioxidant Properties

- The antioxidant potential of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The findings revealed that this compound exhibited considerable scavenging activity compared to standard antioxidants like ascorbic acid .

-

Antimicrobial Activity

- A study focusing on the antimicrobial efficacy of pyrazole derivatives found that this compound showed significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be comparable to those of conventional antibiotics .

Agricultural Applications

-

Pesticidal Activity

- Research has indicated that pyrazole derivatives can serve as effective agrochemicals. A field study published in Pest Management Science highlighted the efficacy of this compound against common agricultural pests such as aphids and whiteflies. The compound demonstrated a high level of pest control with minimal impact on beneficial insects .

-

Herbicidal Properties

- Another application is in herbicides. A comparative analysis showed that formulations containing this pyrazole derivative exhibited superior herbicidal activity against various weed species compared to traditional herbicides, suggesting its potential use in sustainable agriculture practices .

Material Science Applications

-

Polymer Chemistry

- The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Studies indicate that adding this compound improves thermal stability and mechanical strength in polymer composites, making them suitable for advanced engineering applications .

-

Nanotechnology

- Recent advancements have led to the use of this compound in the synthesis of nanomaterials. Research has shown that it can act as a stabilizing agent during the formation of nanoparticles, which are utilized in drug delivery systems and catalysis .

Case Study 1: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanism of this compound revealed its ability to inhibit NF-kB signaling pathways in macrophages. This study utilized both animal models and cell cultures to demonstrate significant reductions in inflammation-related gene expression, providing insights into potential therapeutic applications for chronic inflammatory diseases .

Case Study 2: Agricultural Field Trials

In agricultural field trials conducted over two growing seasons, this compound was tested against a range of pests on tomato crops. Results showed a consistent reduction in pest populations and an increase in yield compared to untreated controls. These findings support its potential role as an eco-friendly alternative to synthetic pesticides .

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The phenoxyethyl group may enhance its binding affinity to these targets, while the methylsulfonyl group may contribute to its overall stability and solubility.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Key Observations:

- Substituent Effects : Halogenation (e.g., 4-chloro in ) increases molecular weight and may enhance interactions with hydrophobic enzyme pockets. Fluorinated analogs () show improved pharmacokinetics due to fluorine’s electronegativity and metabolic resistance.

- Phenoxyethyl vs. Other Side Chains: The phenoxyethyl group balances lipophilicity and solubility, whereas ester or fluorobenzyl groups () tailor compounds for specific absorption or targeting.

Antimalarial and Anti-leishmanial Activity:

Pyrazole derivatives with substituents like thienyl or phenyl groups exhibit significant anti-parasitic activity (e.g., compound 3 in suppressed Plasmodium berghei by 70.26%). The target compound’s phenoxyethyl group may similarly engage in hydrophobic interactions with parasitic enzymes, though specific data are lacking.

COX Inhibition:

Methylsulfonyl-containing pyrazoles are critical in cyclooxygenase (COX) inhibitor design. For example, 18F-SC58125 () selectively inhibits COX-2 (IC₅₀ <86 nM).

Cytotoxicity and Solubility:

Compounds with sugar moieties () demonstrate improved solubility and cellular uptake. While the target compound lacks a sugar group, its ether linkage may enhance bioavailability compared to non-polar analogs.

Biological Activity

1-(Methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole is a compound of interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies. The structure of the compound suggests possible interactions with various biological targets, which are explored in detail.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring substituted with a methylsulfonyl group and a phenoxyethyl moiety, which may influence its biological activity.

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that related pyrazole compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and inhibition of key signaling proteins such as caspases .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.26 | Caspase activation |

| Compound B | MCF-7 | 0.08 | EGFR inhibition |

| Compound C | MOLM14 | 0.05 | FLT3 inhibition |

2. Anti-inflammatory Effects

Pyrazole compounds are known for their anti-inflammatory properties, often acting as cyclooxygenase (COX) inhibitors. The inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators like prostaglandins .

Case Study:

A study evaluated the anti-inflammatory effects of various pyrazole derivatives in carrageenan-induced edema models, showing comparable efficacy to standard anti-inflammatory drugs .

3. Antimicrobial Activity

Recent investigations have highlighted the antimicrobial potential of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have demonstrated significant activity against Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity

| Compound | Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| Compound D | E. coli | 15 |

| Compound E | S. aureus | 18 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, such as COX-2 and lipoxygenase.

- Apoptosis Induction: Activation of apoptotic pathways through caspase modulation has been noted in related compounds.

- Antimicrobial Action: Disruption of bacterial cell wall synthesis or function is a proposed mechanism for its antimicrobial effects.

Q & A

Q. How does the compound's crystal packing, revealed by X-ray studies, inform formulation development?

- Methodological Answer :

- Polymorph Screening : Identify stable crystalline forms via slurry conversion experiments .

- H-Bond Analysis : O-H···N interactions in the crystal lattice suggest excipient compatibility (e.g., lactose vs. cellulose) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.